molecular formula C13H5ClF4N2 B6361086 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% CAS No. 1207282-31-2

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98%

Cat. No. B6361086
CAS RN: 1207282-31-2
M. Wt: 300.64 g/mol
InChI Key: IACBDVJHSCIABI-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile (2C6F4T3PCN) is a synthetic compound with a wide range of applications in the scientific community. Its structure consists of two chlorine atoms, two fluorine atoms, and two nitrogen atoms, making it an excellent candidate for a variety of research projects. This compound has been studied extensively for its potential use in the synthesis of new drugs and its ability to interact with various biomolecules.

Scientific Research Applications

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% has a wide range of applications in scientific research. It has been used in the synthesis of new drugs, as well as in the study of various biomolecules. It has also been used in the development of new catalysts and in the study of drug-receptor interactions. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the development of new drug delivery systems.

Mechanism of Action

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% acts as a ligand, binding to a variety of biomolecules. Its ability to bind to biomolecules is due to its structure, which contains two chlorine atoms, two fluorine atoms, and two nitrogen atoms. These atoms interact with the biomolecule’s functional groups, forming a strong bond. This bond allows the compound to act as a catalyst, speeding up the reaction between the biomolecule and other molecules.
Biochemical and Physiological Effects
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, which can lead to increased production of certain hormones or neurotransmitters. Additionally, it has been shown to inhibit the activity of certain enzymes, which can lead to decreased production of certain hormones or neurotransmitters. It has also been shown to increase the permeability of certain cell membranes, allowing for the increased uptake of certain molecules.

Advantages and Limitations for Lab Experiments

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain, and its structure is relatively simple. Additionally, it is highly stable and does not require special storage or handling conditions. However, it is not as effective as other compounds in certain applications, and it can be difficult to remove from a reaction mixture.

Future Directions

The potential applications of 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% are far-reaching. It has been used in the synthesis of new drugs and in the study of various biomolecules. Additionally, it has been used in the development of new catalysts and in the study of drug-receptor interactions. In the future, it may be used in the development of new drug delivery systems and in the study of enzyme-catalyzed reactions. Additionally, it may be used in the study of cell signaling pathways and in the development of new therapeutic agents.

Synthesis Methods

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% can be synthesized by a variety of methods. The most common method is the “one-pot” method, which involves the combination of three reagents in a single reaction vessel. This method is simple and efficient, and can be used to create a variety of compounds. Other methods include the “two-step” method, which involves the combination of two reagents in a single reaction vessel, and the “multi-step” method, which involves the combination of several reagents in multiple reaction vessels. Each method has its own advantages and disadvantages, and should be chosen based on the desired outcome.

properties

IUPAC Name

2-chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF4N2/c14-12-9(6-19)10(13(16,17)18)5-11(20-12)7-1-3-8(15)4-2-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACBDVJHSCIABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile

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